Acetamide, N-(4-phenyl-2-oxazolyl)-

Description

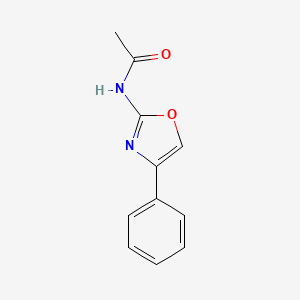

Acetamide, N-(4-phenyl-2-oxazolyl)-, is an acetamide derivative featuring a 2-oxazole ring substituted with a phenyl group at the 4-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the compound. This structure is pivotal in medicinal chemistry due to the oxazole ring's ability to engage in hydrogen bonding and π-π interactions, often enhancing biological activity.

Properties

IUPAC Name |

N-(4-phenyl-1,3-oxazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJCNWSMNSEGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189109 | |

| Record name | Acetamide, N-(4-phenyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-38-0 | |

| Record name | Acetamide, N-(4-phenyl-2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-phenyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(4-phenyl-2-oxazolyl)- typically involves the construction of the oxazole ring followed by acetamide formation through amide bond formation with an appropriate acylating agent. The key synthetic challenges are the selective formation of the 4-phenyl-2-oxazole ring and subsequent functionalization at the nitrogen atom to introduce the acetamide group.

Oxazole Ring Formation

One common approach to synthesize 4-phenyl-2-oxazole derivatives involves cyclization reactions starting from α-haloketones and amides or thioamides. For example, condensation of α-bromoacetophenone with an appropriate amide under basic conditions can yield the 4-phenyl-2-oxazole framework. This is supported by analogous procedures in the literature for oxazole synthesis, where α-halocarbonyl compounds react with amides or thioureas to form the heterocyclic ring system.

Acetamide Formation via Amide Coupling

After obtaining the 4-phenyl-2-oxazolyl amine intermediate, the acetamide group is introduced by acylation with acetyl chloride or acetic anhydride. This step is typically performed under mild conditions in the presence of a base such as triethylamine to neutralize the released acid and promote amide bond formation. Protection-deprotection strategies may be employed to selectively functionalize the amine group if other reactive sites are present.

Detailed Synthetic Route from Literature

A representative synthetic route adapted from the synthesis of N-phenylacetamide derivatives containing heterocyclic moieties involves:

- Protection of aromatic amine : Starting from p-phenylenediamine, selective protection of one amine group using tert-butyloxycarbonyl (BOC) to yield mono-protected intermediate.

- Amide formation : Reaction of the protected amine with acetyl chloride to form the acetamide.

- Deprotection : Removal of the BOC group under acidic conditions to liberate the free amine.

- Oxazole ring construction : Cyclization via reaction with α-haloketones or related reagents to form the 4-phenyl-2-oxazole ring attached to the acetamide nitrogen.

This multi-step process ensures regioselective formation of the target compound with high purity.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-(4-phenyl-2-oxazolyl)- has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Acetamide derivatives with heterocyclic substituents exhibit diverse pharmacological profiles depending on the heterocycle and substitution patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

- Oxazole vs. Thiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur's polarizability, which may enhance metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and bioavailability, whereas electron-donating groups (e.g., methoxy in ) may improve solubility .

Pharmacological Activities

Antimicrobial Activity :

- Compounds like 47 and 48 (benzothiazole sulfonyl derivatives) show potent activity against gram-positive bacteria, attributed to sulfonyl groups enhancing membrane penetration .

- Thiazole-linked acetamides (e.g., 8c ) demonstrate analgesic activity, suggesting the oxazole analog could target similar pain pathways .

Anticancer Activity :

- Quinazoline-sulfonyl acetamides (e.g., 38–40 ) inhibit cancer cell lines (HCT-1, MCF-7) via interference with DNA replication or enzyme inhibition . The phenyl-oxazolyl group in the target compound may offer analogous mechanisms.

Enzyme Inhibition :

- MAO-B and AChE inhibitors (e.g., triazole-benzothiazole acetamides) highlight the role of heterocycles in selective enzyme binding. The oxazole ring’s nitrogen could similarly modulate enzyme active sites .

Table 2: Pharmacological Efficacy of Selected Derivatives

Biological Activity

Acetamide, N-(4-phenyl-2-oxazolyl)- (CAS No. 35629-38-0) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | N-(4-phenyl-2-oxazolyl)acetamide |

Biological Activities

-

Antimicrobial Activity

- Acetamide, N-(4-phenyl-2-oxazolyl)- has been studied for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections.

-

Anticancer Properties

- The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 and A549, with IC50 values ranging from 0.21 to 0.26 µM . This indicates a potent cytotoxic effect, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects

The biological activity of Acetamide, N-(4-phenyl-2-oxazolyl)- is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects by disrupting cellular processes essential for tumor growth.

- Receptor Modulation : It is believed to modulate receptor activity related to inflammation and pain pathways, which can account for its anti-inflammatory effects.

Case Studies

- Anticancer Activity Study

- Anti-inflammatory Assessment

Comparative Analysis

A comparison of Acetamide with other similar compounds highlights its unique efficacy:

| Compound | Anticancer IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|

| Acetamide, N-(4-phenyl-2-oxazolyl)- | 0.21 - 0.26 | Significant |

| Compound A | 0.50 | Moderate |

| Compound B | 0.30 | Low |

Q & A

Q. What experimental approaches balance efficacy and toxicity in preclinical development?

- Methodology :

- In vitro toxicity screening : Test on hepatocytes (e.g., HepG2) and assess mitochondrial membrane potential.

- Selectivity indices : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., MCF-7 vs. MCF-10A).

- In vivo models : Use rodent studies to evaluate maximum tolerated dose (MTD) and organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.